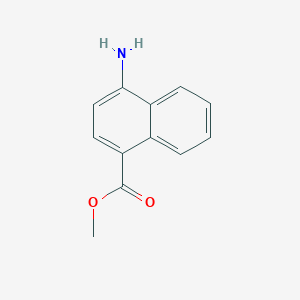

Methyl 4-amino-1-naphthoate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 4-aminonaphthalene-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2/c1-15-12(14)10-6-7-11(13)9-5-3-2-4-8(9)10/h2-7H,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBYWWJUIABXSBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C2=CC=CC=C21)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

157252-24-9 | |

| Record name | methyl 4-aminonaphthalene-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Methyl 4-amino-1-naphthoate chemical properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known chemical properties of Methyl 4-amino-1-naphthoate. Due to the limited availability of published experimental data for this specific compound, this guide also includes information on closely related compounds to provide context and reasonable estimations of its characteristics. All quantitative data is summarized in structured tables for ease of comparison.

Core Chemical Properties

This compound is an aromatic ester with the chemical formula C₁₂H₁₁NO₂.[1] Its molecular weight is 201.22 g/mol .[1] The compound is registered under the CAS number 157252-24-9.[1] Commercial sources indicate a minimum purity of 95%.[1]

Table 1: General Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₁NO₂ | [1] |

| Molecular Weight | 201.22 g/mol | [1] |

| CAS Number | 157252-24-9 | [1] |

| Purity | Min. 95% | [1] |

Physical Properties:

Solubility:

Quantitative solubility data for this compound in various solvents is not available. Based on the solubility of similar aromatic esters, it is anticipated to be soluble in common organic solvents such as alcohols and ethers, with slight solubility in water.

Spectroscopic Data

Detailed experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound is not available in the surveyed literature. This section will be updated as new data becomes available.

Experimental Protocols

Specific, validated experimental protocols for the synthesis and purification of this compound are not detailed in the available literature. However, a general approach can be inferred from standard organic chemistry procedures for esterification and reduction of nitroarenes.

A. General Synthesis Workflow:

A plausible synthetic route to this compound could involve two main steps: the nitration of a naphthalene precursor followed by reduction of the nitro group and esterification of the carboxylic acid. The following diagram illustrates a logical, though not experimentally verified, workflow.

References

An In-depth Technical Guide to the Synthesis of Methyl 4-amino-1-naphthoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthetic pathway for methyl 4-amino-1-naphthoate, a valuable building block in medicinal chemistry and materials science. This document details the core chemical transformations, presents quantitative data in a structured format, and offers detailed experimental protocols for the key reaction steps.

Introduction

This compound is an aromatic ester containing a naphthalene core functionalized with both an amino and a methyl ester group. This unique substitution pattern makes it a versatile intermediate for the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs) and functional materials. The synthesis of this compound involves a multi-step process commencing from readily available starting materials. This guide outlines a feasible and logical synthetic route, providing in-depth procedural details.

Proposed Synthesis Pathway

The synthesis of this compound can be envisioned through a four-step sequence starting from naphthalene. The overall pathway involves:

-

Nitration of naphthalene to yield 1-nitronaphthalene.

-

Reduction of the nitro group to an amino group to form 1-naphthylamine.

-

Carboxylation of 1-naphthylamine to produce 4-amino-1-naphthoic acid.

-

Esterification of the carboxylic acid to afford the target molecule, this compound.

*Note: The direct carboxylation of 1-naphthylamine at the 4-position is a challenging transformation. An alternative, though longer, route involves the sulfonation of 1-naphthylamine to 4-amino-1-naphthalenesulfonic acid, followed by conversion of the sulfonic acid group to a carboxylic acid.

Experimental Protocols

The following are detailed experimental protocols for each key step in the proposed synthesis. These are based on established chemical transformations and may require optimization for specific laboratory conditions.

Step 1: Synthesis of 1-Nitronaphthalene

Reaction: Nitration of naphthalene using a mixture of nitric acid and sulfuric acid.

Protocol:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, place 128 g (1.0 mol) of naphthalene.

-

Melt the naphthalene by gentle heating and add 150 mL of glacial acetic acid.

-

Cool the mixture to 40-50 °C in an ice-water bath.

-

Slowly add a pre-cooled nitrating mixture of 80 mL of concentrated nitric acid (d=1.52 g/mL) and 80 mL of concentrated sulfuric acid (d=1.84 g/mL) from the dropping funnel over a period of 1-2 hours, maintaining the temperature between 45-50 °C with vigorous stirring.

-

After the addition is complete, continue stirring for another 2 hours at the same temperature.

-

Pour the reaction mixture slowly into 2 L of ice-cold water with constant stirring.

-

The crude 1-nitronaphthalene will solidify. Filter the precipitate, wash thoroughly with cold water until the washings are neutral to litmus, and then wash with a small amount of cold ethanol.

-

Recrystallize the crude product from ethanol to obtain pure 1-nitronaphthalene.

Step 2: Synthesis of 1-Naphthylamine

Reaction: Reduction of 1-nitronaphthalene using iron filings in the presence of hydrochloric acid.

Protocol:

-

In a large three-necked round-bottom flask fitted with a mechanical stirrer, a reflux condenser, and a dropping funnel, place 150 g of fine iron filings and 250 mL of water.

-

Add 20 mL of concentrated hydrochloric acid and heat the mixture to boiling.

-

In a separate beaker, melt 86.5 g (0.5 mol) of 1-nitronaphthalene by gentle warming.

-

Add the molten 1-nitronaphthalene dropwise from the dropping funnel to the boiling iron-acid mixture over a period of 1 hour with vigorous stirring.

-

After the addition is complete, continue to reflux and stir for an additional 3-4 hours until the yellow color of 1-nitronaphthalene disappears.

-

Make the reaction mixture alkaline by the careful addition of a concentrated solution of sodium hydroxide.

-

Steam distil the mixture to isolate the 1-naphthylamine.

-

The distillate will contain 1-naphthylamine as a solid. Filter the product and dry it in a desiccator.

Step 3: Synthesis of 4-Amino-1-naphthoic acid

Reaction: This is a challenging step. While direct carboxylation is difficult, a potential route involves the Bucherer reaction followed by hydrolysis, though this is not well-documented for this specific transformation. A more plausible, albeit longer, route is via sulfonation and subsequent conversion.

(Note: The following is a generalized protocol for a potential transformation and requires significant experimental validation.)

Hypothetical Protocol via a modified carboxylation approach:

-

Protect the amino group of 1-naphthylamine by reacting it with acetic anhydride to form N-acetyl-1-naphthylamine.

-

Perform a Friedel-Crafts acylation on the protected compound using oxalyl chloride and a Lewis acid catalyst to introduce a carboxyl group precursor at the 4-position.

-

Hydrolyze the resulting intermediate and the protecting group under acidic or basic conditions to yield 4-amino-1-naphthoic acid.

-

Purify the product by recrystallization.

Step 4: Synthesis of this compound

Reaction: Fischer esterification of 4-amino-1-naphthoic acid with methanol catalyzed by a strong acid.

Protocol:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 18.7 g (0.1 mol) of 4-amino-1-naphthoic acid in 200 mL of anhydrous methanol.

-

Cool the mixture in an ice bath and slowly add 5 mL of concentrated sulfuric acid with stirring.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with a saturated solution of sodium bicarbonate to neutralize the excess acid.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

-

Evaporate the solvent to obtain the crude this compound.

-

Purify the product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Quantitative Data

The following table summarizes the expected quantitative data for the synthesis of this compound. The yields are estimates based on typical efficiencies of the described reactions.

| Reaction Step | Starting Material | Product | Molecular Weight ( g/mol ) | Theoretical Yield (g) | Expected Yield (%) | Physical Appearance |

| 1. Nitration | Naphthalene | 1-Nitronaphthalene | 173.17 | 173.17 | 80-90 | Yellow solid |

| 2. Reduction | 1-Nitronaphthalene | 1-Naphthylamine | 143.19 | 71.60 | 70-85 | Colorless to brownish solid |

| 3. Carboxylation | 1-Naphthylamine | 4-Amino-1-naphthoic acid | 187.19 | 26.21 | 40-60* | Off-white to light brown solid |

| 4. Esterification | 4-Amino-1-naphthoic acid | This compound | 201.22 | 20.12 | 85-95 | White to off-white solid |

*The yield for the carboxylation step is highly dependent on the chosen method and requires significant optimization.

Logical Workflow for Synthesis and Purification

The following diagram illustrates the logical workflow from starting materials to the purified final product.

Conclusion

This technical guide has outlined a viable multi-step synthesis for this compound. While the individual reactions are based on well-established organic chemistry principles, the overall pathway, particularly the carboxylation step, may require further research and optimization to achieve high yields and purity. The provided protocols serve as a strong foundation for researchers and drug development professionals to produce this valuable chemical intermediate for their specific applications. It is imperative that all experimental work is conducted with appropriate safety precautions in a well-equipped laboratory setting.

Spectroscopic Profile of Methyl 4-amino-1-naphthoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Methyl 4-amino-1-naphthoate, a key chemical intermediate. Due to the limited availability of directly published experimental spectra for this specific compound, this document presents a detailed analysis based on established principles of spectroscopy and data from analogous compounds. The information herein serves as a robust reference for the identification and characterization of this compound in a laboratory setting.

Molecular Structure and Properties

-

IUPAC Name: Methyl 4-amino-1-naphthalenecarboxylate

-

Molecular Formula: C₁₂H₁₁NO₂[1]

-

Molecular Weight: 201.22 g/mol [1]

-

CAS Number: 157252-24-9

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of its functional groups (aromatic amine, methyl ester, and naphthalene ring) and comparison with spectroscopic data of similar molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (Solvent: CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~ 8.0 - 8.2 | d | 1H | Aromatic H |

| ~ 7.8 - 8.0 | d | 1H | Aromatic H |

| ~ 7.4 - 7.6 | m | 2H | Aromatic H |

| ~ 7.0 - 7.2 | d | 1H | Aromatic H |

| ~ 6.7 - 6.9 | d | 1H | Aromatic H |

| ~ 4.0 (broad s) | s | 2H | -NH₂ |

| ~ 3.9 | s | 3H | -OCH₃ |

Table 2: Predicted ¹³C NMR Data (Solvent: CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 168 | C=O (ester) |

| ~ 145 | Aromatic C-NH₂ |

| ~ 132 | Aromatic C |

| ~ 130 | Aromatic C |

| ~ 128 | Aromatic CH |

| ~ 126 | Aromatic CH |

| ~ 125 | Aromatic CH |

| ~ 124 | Aromatic C |

| ~ 122 | Aromatic CH |

| ~ 108 | Aromatic CH |

| ~ 52 | -OCH₃ |

Note: The chemical shifts for the aromatic protons and carbons are estimations and the actual spectrum may show more complex splitting patterns due to coupling between adjacent protons.

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450 - 3300 | Medium, Sharp (doublet) | N-H stretch (primary amine) |

| 3100 - 3000 | Medium | Aromatic C-H stretch |

| 2950 - 2850 | Medium | Aliphatic C-H stretch (-OCH₃) |

| ~ 1710 | Strong | C=O stretch (ester) |

| 1620 - 1580 | Medium to Strong | C=C stretch (aromatic ring) |

| ~ 1520 | Medium to Strong | N-H bend (primary amine) |

| 1300 - 1000 | Strong | C-O stretch (ester) |

| 900 - 675 | Strong | Aromatic C-H out-of-plane bend |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 201 | [M]⁺˙ (Molecular ion) |

| 170 | [M - OCH₃]⁺ |

| 142 | [M - COOCH₃]⁺ |

| 115 | [C₉H₇]⁺ (Naphthyl fragment) |

Experimental Protocols

The following are detailed, generalized protocols for obtaining the spectroscopic data for a solid organic compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in about 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a proton frequency of 300 MHz or higher.

-

¹H NMR Acquisition:

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

Acquire a one-dimensional proton spectrum using a standard pulse sequence.

-

Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).

-

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

Integrate the peaks to determine the relative number of protons.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

Set the spectral width to cover the expected range (e.g., 0-200 ppm).

-

A larger number of scans will be necessary due to the low natural abundance of ¹³C.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty ATR crystal.

-

Record the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a solid sample, this can be done using a direct insertion probe or by dissolving the sample in a suitable volatile solvent and using a technique like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). Electron ionization (EI) is also common for volatile compounds.

-

Instrumentation: Employ a mass spectrometer, such as a quadrupole, time-of-flight (TOF), or magnetic sector instrument.

-

Data Acquisition:

-

Acquire the mass spectrum over a suitable mass-to-charge (m/z) range (e.g., 50-500 amu).

-

The instrument will detect the m/z ratio of the molecular ion and any fragment ions produced.

-

Workflow Visualization

The following diagram illustrates the logical workflow for the spectroscopic characterization of an organic compound.

Caption: Workflow for Spectroscopic Analysis.

References

An In-depth Technical Guide to Methyl 4-amino-1-naphthoate: Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-amino-1-naphthoate is a valuable chemical intermediate, belonging to the family of aminonaphthoic acid esters. While not extensively studied for its own biological activities, its structural motif is a key component in a variety of compounds with significant pharmacological properties. This technical guide provides a comprehensive overview of the discovery, synthesis, and potential applications of this compound, serving as a resource for researchers in medicinal chemistry and drug discovery. The document details historical synthetic routes to the parent acid, outlines a robust experimental protocol for its synthesis and esterification, and explores the biological relevance of the broader class of naphthoquinone and aminonaphthoic acid derivatives.

Discovery and History

The journey to this compound begins with its parent compound, 4-amino-1-naphthoic acid. The pioneering work on the synthesis of aminonaphthoic acids was conducted in the late 19th century. Notably, in 1895, Friedländer and Weisberg first described the synthesis of 4-amino-1-naphthoic acid. Their approach involved the reduction of 4-nitro-1-naphthoic acid. This foundational work laid the groundwork for the preparation of a variety of substituted naphthalene derivatives.

The ester, this compound, is a logical and synthetically accessible derivative of this parent acid. Its primary role in the scientific literature has been as a versatile building block for the synthesis of more complex molecules, particularly in the realm of medicinal chemistry. The esterification of the carboxylic acid to its methyl ester enhances its utility in organic synthesis by protecting the carboxylic acid functionality and modifying its solubility and reactivity.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and its parent acid are presented in Table 1.

| Property | This compound[1] | 4-Amino-1-naphthoic acid |

| CAS Number | 157252-24-9 | 32018-87-4 |

| Molecular Formula | C₁₂H₁₁NO₂ | C₁₁H₉NO₂ |

| Molecular Weight | 201.22 g/mol | 187.19 g/mol |

| Appearance | Not specified (likely a solid) | Not specified (likely a solid) |

| Purity (typical) | Min. 95% | Not specified |

Synthesis and Experimental Protocols

The synthesis of this compound is typically a two-step process: the synthesis of the parent 4-amino-1-naphthoic acid, followed by its esterification.

Synthesis of 4-Amino-1-naphthoic Acid

A common and historically relevant method for the synthesis of 4-amino-1-naphthoic acid is the reduction of 4-nitro-1-naphthoic acid.

Experimental Protocol: Reduction of 4-Nitro-1-naphthoic Acid

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-nitro-1-naphthoic acid in a suitable solvent such as ethanol or acetic acid.

-

Reduction: Add a reducing agent. Common choices include metals in acidic media (e.g., tin and hydrochloric acid, or iron and acetic acid) or catalytic hydrogenation (e.g., H₂ gas with a palladium on carbon catalyst). For a laboratory-scale synthesis, a metal/acid combination is often practical. Add the metal (e.g., tin powder) portion-wise to the stirred solution of the nitro compound.

-

Heating: Gently heat the reaction mixture to reflux for several hours until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).

-

Work-up: After cooling to room temperature, filter the reaction mixture to remove any remaining metal. If an acidic work-up was used, neutralize the filtrate with a base (e.g., sodium carbonate or sodium hydroxide solution) to precipitate the amino acid.

-

Purification: Collect the precipitated 4-amino-1-naphthoic acid by filtration, wash with water, and dry. Further purification can be achieved by recrystallization from a suitable solvent.

Synthesis of this compound

The most common method for the esterification of an amino acid is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst.

Experimental Protocol: Fischer Esterification of 4-Amino-1-naphthoic Acid

-

Reaction Setup: Suspend 4-amino-1-naphthoic acid in an excess of methanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Catalyst Addition: Slowly and carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid or by bubbling hydrogen chloride gas through the solution.

-

Heating: Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction can be monitored by TLC.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the excess methanol under reduced pressure using a rotary evaporator.

-

Isolation: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound. Further purification can be achieved by column chromatography on silica gel or by recrystallization.

A general workflow for the synthesis is depicted in the following diagram:

Caption: Synthetic pathway for this compound.

Role as a Synthetic Intermediate and Biological Context

While direct biological studies on this compound are scarce, its significance lies in its role as a versatile scaffold in the synthesis of biologically active molecules. The aminonaphthoic acid core is a privileged structure in medicinal chemistry, and its derivatives have been investigated for a range of therapeutic applications.

The broader class of naphthoquinones , which share the naphthalene core, are known to exhibit a wide spectrum of biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties. These activities are often attributed to their ability to undergo redox cycling, leading to the generation of reactive oxygen species (ROS) and subsequent oxidative stress in cells. This can induce apoptosis and other forms of cell death.

Derivatives of aminonaphthoic acids have also been explored as potential therapeutic agents. For instance, various substituted anilino-naphthoquinones have been investigated as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.

The following diagram illustrates a generalized mechanism by which some naphthoquinone derivatives, potential downstream products from this compound, can induce apoptosis.

References

Potential Research Applications of Methyl 4-amino-1-naphthoate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-amino-1-naphthoate is a versatile organic compound characterized by a naphthalene core substituted with both an amino and a methyl ester group.[1] Its structural similarity to biologically active naphthoquinones and fluorescent naphthalimides suggests significant potential across various research domains. This technical guide consolidates the available information on this compound and explores its prospective applications in medicinal chemistry, bioimaging, and materials science, drawing parallels from closely related compounds. While direct research on this specific molecule is limited, this document aims to provide a foundational resource for researchers by detailing potential synthetic routes, experimental protocols for biological evaluation, and illustrating key concepts through signaling pathways and experimental workflow diagrams.

Introduction

The naphthalene scaffold is a cornerstone in the development of functional molecules, ranging from pharmaceuticals to dyes.[2] this compound, with its amino and methyl ester functionalities, presents a unique platform for chemical modification and derivatization. The amino group can serve as a key site for forming amides, sulfonamides, and other derivatives, while the methyl ester can be hydrolyzed to the corresponding carboxylic acid, enabling further conjugation. This bifunctionality makes it a valuable intermediate in organic synthesis.

The core structure is closely related to 4-amino-1-naphthol and various aminonaphthoquinones, a class of compounds renowned for their potent biological activities, including anticancer and antimicrobial properties. Furthermore, the naphthalene ring system is the basis for many fluorescent probes, suggesting that this compound could be a precursor for developing novel imaging agents. This guide will delve into these potential applications, providing theoretical frameworks and practical methodologies for researchers to explore the utility of this compound.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, formulation, and use in experimental setups.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₁NO₂ | [1] |

| Molecular Weight | 201.22 g/mol | [1] |

| CAS Number | 157252-24-9 | [1] |

| Appearance | Solid (predicted) | |

| Purity | Min. 95% (as supplied by some vendors) | [1] |

Potential Research Applications

Based on the activities of structurally similar compounds, this compound holds promise in several key research areas.

Anticancer Drug Discovery

The 1,4-naphthoquinone scaffold, which can be conceptually derived from the oxidation of the aminonaphthol core related to this compound, is a well-established pharmacophore in anticancer drug design. Derivatives of 2-amino-1,4-naphthoquinone have demonstrated significant cytotoxic effects against various cancer cell lines. The proposed mechanism of action for many naphthoquinones involves the induction of apoptosis.

A potential research application would be the synthesis of a library of amide or sulfonamide derivatives of this compound and the evaluation of their cytotoxic and apoptotic activity.

Potential Signaling Pathway for Apoptosis Induction by Naphthoquinone Derivatives

Caption: Proposed apoptotic pathway initiated by naphthoquinone derivatives.

While no specific cytotoxicity data for this compound is currently available, Table 2 presents the IC₅₀ values of some related 2-amino-1,4-naphthoquinone-benzamide derivatives against various cancer cell lines to provide a comparative context for potential research.

| Compound | MDA-MB-231 (μM) | SUIT-2 (μM) | HT-29 (μM) | Reference |

| 5e | 0.4 | 1.8 | 0.5 | [3] |

| 5l | 0.4 | 3.2 | 1.1 | [3] |

| Cisplatin | 31.5 | 1.2 | 25.4 | [3] |

Antimicrobial Agent Development

Derivatives of 1,4-naphthoquinone are also known to possess significant antibacterial and antifungal properties. The mechanism of action is often attributed to their ability to generate reactive oxygen species and interfere with cellular respiration. This compound could serve as a starting material for the synthesis of novel antimicrobial compounds.

Fluorescent Probe and Bio-imaging

The naphthalimide scaffold, which shares the naphthalene core, is a well-known fluorophore used in the development of fluorescent probes for bio-imaging. These probes are designed to detect specific analytes, enzymes, or changes in the cellular microenvironment. Given its structural similarity, this compound could be a precursor for novel fluorescent probes. The amino group provides a convenient handle for attaching recognition moieties or environmentally sensitive groups.

Workflow for Developing a Fluorescent Probe

Caption: General workflow for developing a fluorescent probe from a core scaffold.

Experimental Protocols

The following are example experimental protocols adapted from literature on closely related compounds. These should be considered as a starting point and would require optimization for this compound.

Example Synthesis of an Amide Derivative

This protocol is adapted from the synthesis of 2-amino-1,4-naphthoquinone-benzamide derivatives.[3]

-

Preparation of the Carboxylic Acid: Dissolve this compound in a suitable solvent (e.g., methanol/water mixture). Add an excess of a base like sodium hydroxide. Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed. Acidify the reaction mixture with a mineral acid (e.g., HCl) to precipitate the 4-amino-1-naphthoic acid. Filter, wash with water, and dry the product.

-

Amide Coupling: To a solution of the synthesized 4-amino-1-naphthoic acid in a suitable solvent (e.g., DMF), add a coupling agent (e.g., HATU) and a base (e.g., DIPEA). Stir for a few minutes, then add the desired amine. Allow the reaction to proceed at room temperature until completion (monitored by TLC).

-

Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Logical Flow of Amide Synthesis

References

The Biological Versatility of Naphthoquinone Scaffolds: A Technical Overview of 4-Amino-1-Naphthoate Analogues and Their Derivatives

A comprehensive review for researchers, scientists, and drug development professionals on the burgeoning field of substituted naphthoquinones, with a focus on the biological activities of 4-amino-1-naphthoate and related derivatives. This document synthesizes current knowledge on their anticancer, antimicrobial, and enzyme-inhibiting properties, providing available quantitative data, detailed experimental protocols, and conceptual diagrams of relevant biological pathways and workflows.

Introduction

The naphthoquinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide spectrum of biological activities. Among these, derivatives of 4-amino-1-naphthoate are of growing interest due to their potential as therapeutic agents. While direct and extensive research on the biological activity of "Methyl 4-amino-1-naphthoate" derivatives is limited in publicly available literature, this guide provides an in-depth look at the closely related and extensively studied 1,4-naphthoquinone derivatives. The insights from these analogues offer a strong predictive framework for the potential bioactivities of this compound derivatives and serve as a valuable resource for guiding future research and development in this area. This technical paper will delve into the synthesis, biological evaluation, and mechanistic aspects of these compounds, with a focus on their anticancer, antimicrobial, and enzyme-inhibitory potentials.

Anticancer Activity

Substituted 1,4-naphthoquinones have demonstrated significant cytotoxic effects against a variety of cancer cell lines. The mechanism of action is often attributed to the induction of apoptosis, generation of reactive oxygen species (ROS), and inhibition of key enzymes involved in cell cycle regulation and signal transduction.

Quantitative Data on Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of various 1,4-naphthoquinone derivatives against several human cancer cell lines. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| m-acetylphenylamino-1,4-naphthoquinone (8) | HepG2 (Liver) | 4.758 | [1] |

| HuCCA-1 (Cholangiocarcinoma) | 2.364 | [1] | |

| A549 (Lung) | 12.279 | [1] | |

| Compound 11 | HepG2 (Liver) | 1.55 | [2] |

| HuCCA-1 (Cholangiocarcinoma) | 0.15 | [2] | |

| A549 (Lung) | 0.25 | [2] | |

| MOLT-3 (Leukemia) | 0.35 | [2] | |

| Compound 14 | MCF-7 (Breast) | 15 | [3][4] |

| 2-hydroxy-3-farnesyl-1,4-naphthoquinone (11a) | HT-29 (Colon) | 0.84 (72h) | [5] |

| SW480 (Colon) | 1.25 (72h) | [5] | |

| HepG2 (Liver) | 1.55 (72h) | [5] | |

| HL60 (Leukemia) | 0.45 (72h) | [5] | |

| MCF-7 (Breast) | 1.88 (72h) | [5] | |

| Aminobenzylnaphthol Derivative (MMZ-45AA) | BxPC-3 (Pancreatic) | 13.26 (72h) | [6] |

| Aminobenzylnaphthol Derivative (MMZ-140C) | HT-29 (Colon) | 11.55 (72h) | [6] |

Experimental Protocols

MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to attach overnight in a humidified incubator at 37°C with 5% CO₂.

-

Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically in a range from 0.1 to 100 µM) and incubated for a specified period (e.g., 24, 48, or 72 hours). A vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin) are included.

-

MTT Addition: After the incubation period, the medium is removed, and a fresh medium containing MTT solution (e.g., 0.5 mg/mL) is added to each well. The plates are then incubated for another 3-4 hours.

-

Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the formazan solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Antimicrobial Activity

Naphthoquinone derivatives have also shown promising activity against a range of pathogenic bacteria and fungi. Their mechanism of action is often linked to the disruption of cellular respiration and the generation of reactive oxygen species.

Quantitative Data on Antimicrobial Activity

The following table summarizes the in vitro antimicrobial activity of various 1,4-naphthoquinone derivatives, presented as Minimum Inhibitory Concentration (MIC) values, which is the lowest concentration of a compound that prevents visible growth of a microorganism.

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| 5-amino-8-hydroxy-1,4-naphthoquinone | Staphylococcus aureus | 30-125 | [7] |

| Staphylococci, Streptococci, Bacilli | 20 mm inhibition zone at 50 µg/mL | [7] | |

| Naphthazarin | Staphylococcus aureus | 30-125 | [7] |

| 2,3-diamino-1,4-naphthoquinone | Staphylococcus aureus | 30-125 | [7] |

| Phenylamino-phenylthio Naphthoquinone Derivatives (5a, 5f, 5x) | Staphylococcus aureus | 15.6 - 500 | [1] |

| Escherichia coli | 15.6 - 500 | [1] |

Experimental Protocols

Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

-

Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared from a fresh culture, typically adjusted to a concentration of 5 x 10⁵ colony-forming units (CFU)/mL.

-

Serial Dilution of Compounds: The test compounds are serially diluted in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria) in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the standardized microbial suspension. A positive control (broth with inoculum, no compound) and a negative control (broth only) are included.

-

Incubation: The plates are incubated under appropriate conditions for the test microorganism (e.g., 37°C for 18-24 hours for most bacteria).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Enzyme Inhibition

Several 1,4-naphthoquinone derivatives have been identified as potent inhibitors of various enzymes that play critical roles in disease pathogenesis. This inhibitory activity contributes significantly to their therapeutic potential.

Key Enzyme Targets and Inhibitory Data

| Enzyme Target | Compound Class/Example | Inhibition Data | Reference |

| MKK7 (Mitogen-activated protein kinase kinase 7) | 3-[(1,4-dioxonaphthalen-2-yl)sulfanyl]propanoic acid (Compound 7) | Kd = 230 nM | [8] |

| Cdc25A and Cdc25B (Cell division cycle 25 phosphatases) | Plumbagin and sulfur-containing derivatives | Potent inhibitors | [8] |

| Proteasome (β1 and β5 subunits) | Amino acid derivatives linked to a naphthoquinone | IC50 values in the sub-µM range | [9] |

| DNA Topoisomerase I | 6-acyl-5,8-dimethoxy-1,4-naphthoquinones | Potent inhibition | [10] |

Experimental Protocols

General Enzyme Inhibition Assay (Spectrophotometric)

This protocol provides a general framework for assessing enzyme inhibition using a spectrophotometric method, which is applicable to many enzymes where the reaction produces a change in absorbance.

-

Reagent Preparation: Prepare a buffer solution appropriate for the specific enzyme, the enzyme solution, the substrate solution, and a solution of the inhibitor at various concentrations.

-

Assay Reaction: In a cuvette or a microplate well, combine the buffer, the enzyme solution, and the inhibitor solution. Allow for a pre-incubation period for the inhibitor to bind to the enzyme.

-

Initiation of Reaction: Initiate the enzymatic reaction by adding the substrate.

-

Absorbance Measurement: Monitor the change in absorbance over time at a specific wavelength using a spectrophotometer or microplate reader. The rate of the reaction is proportional to the change in absorbance per unit time.

-

Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the uninhibited control. Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration. Further kinetic studies (e.g., Lineweaver-Burk plots) can be performed to determine the mechanism of inhibition (e.g., competitive, non-competitive).

Visualizations

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

Caption: General workflow for the synthesis and biological evaluation of novel compounds.

Caption: Hypothetical signaling pathway for the anticancer activity of naphthoquinones.

Conclusion and Future Directions

The existing body of research strongly supports the potential of 1,4-naphthoquinone derivatives as a versatile scaffold for the development of novel therapeutic agents. The data on anticancer, antimicrobial, and enzyme-inhibitory activities of these compounds provide a solid foundation for future investigations into the more specific class of this compound derivatives.

Future research should focus on the systematic synthesis and biological evaluation of a library of this compound derivatives to establish clear structure-activity relationships. Elucidating the precise molecular targets and signaling pathways affected by these specific compounds will be crucial for their optimization as drug candidates. The detailed experimental protocols and compiled data in this guide are intended to facilitate these future research endeavors and accelerate the translation of these promising compounds from the laboratory to clinical applications.

References

- 1. 1,4-Naphthoquinone Analogues: Potent Antibacterial Agents and Mode of Action Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Substituted 1,4-naphthoquinones for potential anticancer therapeutics: In vitro cytotoxic effects and QSAR-guided design of new analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Biological Evaluation of New Naphthoquinones Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and Biological Evaluation of Lipophilic 1,4-Naphthoquinone Derivatives against Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In vitro antimicrobial activity of a new series of 1,4-naphthoquinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis, anticancer activity, and molecular modeling of 1,4-naphthoquinones that inhibit MKK7 and Cdc25 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Naphthoquinone amino acid derivatives, synthesis and biological activity as proteasome inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Naphthazarin derivatives (IV): synthesis, inhibition of DNA topoisomerase I and cytotoxicity of 2- or 6-acyl-5,8-dimethoxy-1, 4-naphthoquinones - PubMed [pubmed.ncbi.nlm.nih.gov]

Methyl 4-amino-1-naphthoate: A Versatile Scaffold for Drug Discovery and Chemical Biology

An In-depth Technical Guide

Abstract

Methyl 4-amino-1-naphthoate is a versatile small molecule scaffold possessing a unique combination of a naphthalene core, an amino group, and a methyl ester functionality. This arrangement of functional groups provides a rich platform for chemical modification, enabling the synthesis of a diverse range of derivatives with significant potential in drug discovery and as chemical probes. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and applications of the this compound core, with a particular focus on its emerging role in the development of kinase inhibitors and fluorescent probes. Detailed experimental protocols and data are presented to facilitate its use by researchers, scientists, and drug development professionals.

Introduction

The naphthalene ring system is a privileged scaffold in medicinal chemistry, found in numerous biologically active compounds. The introduction of an amino group and a methyl ester at the 1- and 4-positions of the naphthalene core, as in this compound, creates a molecule with distinct regions for chemical derivatization. The aromatic core provides a rigid framework for orienting substituents, while the amino group serves as a key site for amide bond formation, alkylation, and other modifications. The methyl ester offers a handle for hydrolysis to the corresponding carboxylic acid or for transesterification. These features make this compound an attractive starting point for the construction of libraries of compounds for high-throughput screening and lead optimization in drug discovery programs.

Synthesis and Chemical Properties

This compound can be readily synthesized from its corresponding carboxylic acid, 4-amino-1-naphthoic acid, through Fischer esterification. This reaction typically involves heating the carboxylic acid in methanol with a catalytic amount of a strong acid, such as sulfuric acid or hydrochloric acid. The reaction is driven to completion by using an excess of methanol, which also serves as the solvent.

Chemical Properties:

The chemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₁NO₂ | [1] |

| Molecular Weight | 201.22 g/mol | [1] |

| CAS Number | 157252-24-9 | [1] |

| Appearance | Off-white to yellow powder | |

| Solubility | Soluble in methanol, ethanol, DMSO |

Spectroscopic Data

Spectroscopic Data of 4-Amino-1-naphthoic acid:

| Technique | Data |

| ¹H NMR | The proton NMR spectrum is available and shows characteristic aromatic proton signals. |

| ¹³C NMR | The carbon NMR spectrum is available. |

| IR | The infrared spectrum shows characteristic peaks for the amino and carboxylic acid functional groups. |

| Mass Spec | The mass spectrum confirms the molecular weight of the compound. |

Applications in Drug Discovery and Chemical Biology

The versatile nature of the this compound scaffold has led to its exploration in various areas of drug discovery and chemical biology.

Kinase Inhibitors

Derivatives of the anilino-1,4-naphthoquinone scaffold, which is structurally related to this compound, have shown potent inhibitory activity against the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. The general structure of these inhibitors allows for substitution on the anilino ring, which can be introduced via N-acylation or N-arylation of the amino group of this compound.

EGFR Signaling Pathway and Inhibition:

EGFR is a receptor tyrosine kinase that, upon binding to its ligand (e.g., EGF), dimerizes and autophosphorylates its intracellular tyrosine residues.[2][3] This phosphorylation event creates docking sites for various adaptor proteins, leading to the activation of downstream signaling cascades, primarily the RAS-RAF-MEK-ERK and the PI3K-AKT-mTOR pathways.[4][5] These pathways ultimately promote cell proliferation, survival, and differentiation. In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell growth.[6][7] Small molecule inhibitors, often based on scaffolds like anilino-1,4-naphthoquinone, act by competing with ATP for the binding site in the intracellular kinase domain of EGFR, thereby preventing autophosphorylation and blocking downstream signaling.[5][6][8]

Fluorescent Probes

The naphthalene core of this compound is inherently fluorescent. The amino group at the 4-position can act as an electron-donating group, leading to intramolecular charge transfer (ICT) upon photoexcitation. This property makes the scaffold a promising starting point for the development of fluorescent probes. By attaching recognition moieties to the amino group or other positions on the naphthalene ring, probes can be designed to respond to specific analytes or changes in the microenvironment with a detectable change in their fluorescence properties.

Antimicrobial Agents

Naphthoquinone derivatives have a long history as antimicrobial agents. The core structure of this compound can be readily converted to a 1,4-naphthoquinone through oxidation. Subsequent derivatization of the amino group can lead to the generation of compounds with potent antibacterial and antifungal activities.

Experimental Protocols

Synthesis of this compound

This protocol describes a general method for the Fischer esterification of 4-amino-1-naphthoic acid.

Materials:

-

4-Amino-1-naphthoic acid

-

Methanol (anhydrous)

-

Sulfuric acid (concentrated)

-

Sodium bicarbonate (saturated aqueous solution)

-

Brine

-

Anhydrous sodium sulfate

-

Ethyl acetate

-

Hexane

Procedure:

-

To a solution of 4-amino-1-naphthoic acid (1.0 eq) in anhydrous methanol (10-20 mL per gram of acid), add concentrated sulfuric acid (0.1-0.2 eq) dropwise at 0 °C.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

-

Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford pure this compound.

In Vitro EGFR Kinase Assay

This protocol provides a general framework for evaluating the inhibitory activity of this compound derivatives against EGFR kinase.

Materials:

-

Recombinant human EGFR kinase domain

-

Poly(Glu, Tyr) 4:1 substrate

-

ATP

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

Test compounds (derivatives of this compound) dissolved in DMSO

-

ADP-Glo™ Kinase Assay kit (Promega) or similar detection reagent

-

384-well plates

Procedure:

-

Prepare serial dilutions of the test compounds in kinase buffer.

-

In a 384-well plate, add the test compounds, EGFR kinase, and the poly(Glu, Tyr) substrate.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

-

Measure the luminescence signal using a plate reader.

-

Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry and chemical biology. Its straightforward synthesis and the presence of multiple functional handles allow for the creation of diverse molecular architectures. The demonstrated potential of its derivatives as kinase inhibitors, particularly against EGFR, highlights its significance in the development of novel anticancer therapeutics. Furthermore, its inherent fluorescent properties make it an attractive scaffold for the design of sophisticated chemical probes. This technical guide provides a foundation for researchers to explore and exploit the full potential of the this compound core in their scientific endeavors.

References

- 1. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ClinPGx [clinpgx.org]

- 5. ClinPGx [clinpgx.org]

- 6. Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

In-Depth Technical Guide: Methyl 4-Aminonaphthalene-1-carboxylate (CAS Number: 157252-24-9)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of methyl 4-aminonaphthalene-1-carboxylate, a naphthalene derivative with potential utility in pharmaceutical research and development. While specific biological activity and mechanistic studies on this particular compound are not extensively documented in publicly available literature, this guide extrapolates from research on structurally similar naphthalene derivatives to highlight its potential areas of interest.

Core Properties and Data

Methyl 4-aminonaphthalene-1-carboxylate is an aromatic ester with the chemical formula C₁₂H₁₁NO₂. The presence of the naphthalene core, a primary amine, and a methyl ester group suggests its potential as a versatile chemical intermediate and a scaffold for the synthesis of more complex molecules with diverse biological activities. Naphthalene derivatives are known to exhibit a wide range of pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects.

Table 1: Physicochemical Properties of Methyl 4-Aminonaphthalene-1-carboxylate

| Property | Value | Source/Notes |

| CAS Number | 157252-24-9 | |

| Molecular Formula | C₁₂H₁₁NO₂ | |

| Molecular Weight | 201.22 g/mol | |

| Appearance | Not explicitly documented; likely a solid at room temperature based on similar compounds. | |

| Melting Point | Not explicitly documented. | For comparison, the related 4-Aminonaphthalene-1-sulfonic acid has a melting point of 240-241 °C.[1] |

| Boiling Point | Not explicitly documented. | |

| Solubility | Not explicitly documented. | Naphthalene derivatives show variable solubility depending on their functional groups. |

| pKa | Not explicitly documented. |

Synthesis

A common and established method for the synthesis of methyl esters from carboxylic acids is the Fischer esterification. This acid-catalyzed reaction involves refluxing the carboxylic acid with an excess of the alcohol.

Experimental Protocol: Fischer Esterification of 4-Aminonaphthalene-1-carboxylic Acid

This protocol is a generalized procedure based on the Fischer esterification reaction and would require optimization for the specific synthesis of methyl 4-aminonaphthalene-1-carboxylate.[2][3]

Materials:

-

4-Aminonaphthalene-1-carboxylic acid

-

Methanol (anhydrous)

-

Concentrated Sulfuric Acid (H₂SO₄) or another suitable acid catalyst (e.g., TsOH)

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

Procedure:

-

In a round-bottom flask, suspend 4-aminonaphthalene-1-carboxylic acid in an excess of anhydrous methanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid to the suspension while stirring.

-

Fit the flask with a reflux condenser and heat the mixture to reflux. The reaction progress should be monitored by a suitable technique, such as thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the excess methanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash it sequentially with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

The crude methyl 4-aminonaphthalene-1-carboxylate can be purified by recrystallization or column chromatography.

Potential Uses and Biological Activities

While specific biological data for methyl 4-aminonaphthalene-1-carboxylate is sparse, the broader class of naphthalene derivatives has been extensively investigated for various therapeutic applications. This compound could serve as a valuable starting material or a core scaffold in the development of novel drugs.

Anticancer Potential

Numerous studies have highlighted the anticancer properties of naphthalene derivatives.[4][5][6] These compounds have been shown to induce apoptosis and inhibit cell cycle progression in various cancer cell lines. The mechanism of action for some derivatives involves the inhibition of key enzymes or disruption of cellular processes essential for cancer cell survival. For instance, some aminobenzylnaphthols have shown proapoptotic properties and are suggested to act by inhibiting kinases like CDK2.[4]

Antimicrobial Activity

Naphthalene-based compounds have also demonstrated significant antimicrobial activity against a range of bacteria and fungi.[7][8][9] The planar aromatic structure of the naphthalene ring is thought to facilitate intercalation with microbial DNA or interaction with key enzymes, leading to the inhibition of microbial growth.

Enzyme Inhibition

The structural features of methyl 4-aminonaphthalene-1-carboxylate make it a candidate for investigation as an enzyme inhibitor. The naphthalene moiety can engage in hydrophobic interactions within enzyme active sites, while the amino and ester groups can form hydrogen bonds or other polar interactions. For example, various naphthalene derivatives have been studied as inhibitors of enzymes like monoamine oxidase and cholinesterases.[10][11]

Experimental Assays for Biological Evaluation

To assess the potential biological activity of methyl 4-aminonaphthalene-1-carboxylate, a series of in vitro assays would be necessary.

Anticancer Activity Assays

MTT Assay for Cytotoxicity: This colorimetric assay is a standard method to assess the cytotoxic effect of a compound on cancer cell lines.

-

Cell Culture: Plate cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate and incubate to allow for cell attachment.

-

Compound Treatment: Treat the cells with varying concentrations of methyl 4-aminonaphthalene-1-carboxylate and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

Antimicrobial Activity Assays

Broth Microdilution for Minimum Inhibitory Concentration (MIC): This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli).

-

Serial Dilution: Perform a serial dilution of methyl 4-aminonaphthalene-1-carboxylate in a 96-well microtiter plate containing a suitable growth medium.

-

Inoculation: Inoculate each well with the microbial suspension.

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Determination of MIC: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Conclusion

Methyl 4-aminonaphthalene-1-carboxylate represents a chemical entity with significant potential for further investigation in the field of drug discovery and development. While direct evidence of its biological activity is limited, its structural similarity to other bioactive naphthalene derivatives suggests that it could serve as a valuable scaffold for the synthesis of novel therapeutic agents, particularly in the areas of oncology and infectious diseases. The experimental protocols outlined in this guide provide a foundation for the synthesis and biological evaluation of this compound, encouraging further research to elucidate its specific properties and potential applications.

References

- 1. 4-Aminonaphthalene-1-sulfonic acid for synthesis 84-86-6 [sigmaaldrich.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In vivo anticancer activity of benzoxazine and aminomethyl compounds derived from eugenol - PMC [pmc.ncbi.nlm.nih.gov]

- 7. rpbs.journals.ekb.eg [rpbs.journals.ekb.eg]

- 8. Antimicrobial and ADME properties of methoxylated, methylated and nitrated 2-hydroxynaphthalene-1 carboxanilides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and antimicrobial properties of naphthylamine derivatives having a thiazolidinone moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Studies on the mechanism of action of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Experimental protocol for Methyl 4-amino-1-naphthoate synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed experimental protocol for the synthesis of Methyl 4-amino-1-naphthoate, a valuable building block in medicinal chemistry and materials science. The described method utilizes a classic Fischer esterification of 4-amino-1-naphthoic acid with methanol in the presence of a catalytic amount of sulfuric acid. This protocol offers a straightforward and efficient route to the desired product. All quantitative data is summarized for clarity, and a detailed workflow diagram is provided to visualize the experimental process.

Introduction

This compound and its derivatives are important intermediates in the synthesis of a variety of biologically active compounds and functional materials. The presence of both an aromatic amine and a methyl ester on the naphthalene scaffold allows for diverse chemical modifications, making it a versatile synthon in drug discovery and organic electronics. The protocol outlined below describes a reliable method for the preparation of this compound from commercially available starting materials.

Reaction Scheme

The synthesis proceeds via the Fischer esterification of 4-amino-1-naphthoic acid with methanol, catalyzed by a strong acid, typically sulfuric acid. The excess methanol serves as both a reactant and the solvent, driving the equilibrium towards the formation of the ester product.

Figure 1: Reaction scheme for the synthesis of this compound.

Experimental Protocol

Materials and Reagents:

| Reagent/Material | Grade | Supplier |

| 4-Amino-1-naphthoic acid | ≥98% | Commercially Available |

| Methanol (MeOH) | Anhydrous | Commercially Available |

| Sulfuric Acid (H₂SO₄) | Concentrated (98%) | Commercially Available |

| Sodium Bicarbonate (NaHCO₃) | Reagent Grade | Commercially Available |

| Anhydrous Sodium Sulfate (Na₂SO₄) | Reagent Grade | Commercially Available |

| Dichloromethane (CH₂Cl₂) | ACS Grade | Commercially Available |

| Ethyl Acetate (EtOAc) | ACS Grade | Commercially Available |

| Hexane | ACS Grade | Commercially Available |

Equipment:

-

Round-bottom flask (100 mL)

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel (250 mL)

-

Rotary evaporator

-

Glass funnel

-

Filter paper

-

Beakers and Erlenmeyer flasks

-

Graduated cylinders

-

pH paper

Procedure:

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-amino-1-naphthoic acid (5.0 g, 26.7 mmol).

-

Addition of Reagents: Add anhydrous methanol (50 mL) to the flask. Stir the suspension to ensure the starting material is well-dispersed.

-

Acid Catalysis: Carefully and slowly add concentrated sulfuric acid (1.0 mL) to the reaction mixture while stirring. The addition is exothermic and should be done in a fume hood.

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 65 °C) using a heating mantle. Maintain the reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 7:3 mixture of hexane:ethyl acetate as the mobile phase).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

-

Neutralization: Carefully pour the reaction mixture into a beaker containing a saturated aqueous solution of sodium bicarbonate (100 mL). Stir until the effervescence ceases. Check the pH of the aqueous layer to ensure it is neutral or slightly basic (pH 7-8).

-

Extraction: Transfer the mixture to a 250 mL separatory funnel. Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Drying and Filtration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the mixture to remove the drying agent.

-

Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: The crude product can be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent, or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure this compound.

Data Presentation

Table 1: Summary of Quantitative Data

| Parameter | Value |

| Mass of 4-Amino-1-naphthoic acid | 5.0 g |

| Moles of 4-Amino-1-naphthoic acid | 26.7 mmol |

| Volume of Methanol | 50 mL |

| Volume of Sulfuric Acid | 1.0 mL |

| Reaction Time | 4-6 hours |

| Reaction Temperature | ~65 °C (Reflux) |

| Theoretical Yield | 5.37 g |

| Expected Purity (after purification) | >98% |

Experimental Workflow

Caption: Experimental workflow for the synthesis of this compound.

Safety Precautions

-

All manipulations should be performed in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.

-

Concentrated sulfuric acid is highly corrosive and should be handled with extreme care.

-

Methanol and dichloromethane are volatile and flammable organic solvents. Avoid open flames and ensure proper ventilation.

Characterization

The final product should be characterized to confirm its identity and purity. Recommended analytical techniques include:

-

¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure.

-

Mass Spectrometry (MS): To determine the molecular weight.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups (amine, ester carbonyl).

-

Melting Point Analysis: To assess the purity of the crystalline solid.

This detailed protocol provides a reliable method for the synthesis of this compound, suitable for use in various research and development settings.

Application Notes and Protocols: Methyl 4-amino-1-naphthoate as a Fluorescent Probe

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-amino-1-naphthoate is a naphthalene derivative that holds potential as a fluorescent probe for various research and drug development applications. Its core structure, featuring an amino group and a naphthalene ring system, is characteristic of fluorophores that exhibit sensitivity to their local environment. While specific data for this compound is not extensively available in published literature, its structural similarity to other 4-amino-naphthalene derivatives, such as 4-amino-1,8-naphthalimides, suggests it may possess valuable solvatochromic and fluorescent properties. This document provides an overview of the anticipated characteristics of this compound as a fluorescent probe, along with generalized protocols for its potential application based on the behavior of analogous compounds.

Physicochemical Properties

The basic chemical information for this compound is summarized below.

| Property | Value |

| Chemical Formula | C₁₂H₁₁NO₂ |

| Molecular Weight | 201.22 g/mol |

| CAS Number | 157252-24-9 |

| Description | Versatile small molecule scaffold |

Anticipated Photophysical Properties

Based on studies of structurally similar 4-amino-naphthalene derivatives, the following photophysical properties can be anticipated for this compound. It is crucial to experimentally verify these properties for the specific compound.

| Parameter | Anticipated Characteristic | Factors of Influence |

| Excitation Wavelength (λex) | Expected in the UV-A to near-visible range (approx. 350-420 nm). | Solvent polarity, pH, and binding to target molecules. |

| Emission Wavelength (λem) | Expected in the visible range (approx. 450-550 nm). | Highly sensitive to solvent polarity (solvatochromism). A bathochromic (red) shift is expected with increasing solvent polarity. |

| Stokes Shift | A significant Stokes shift is anticipated, which is advantageous for minimizing self-quenching and improving signal-to-noise ratio. | Dependent on the extent of intramolecular charge transfer (ICT) in the excited state. |

| Quantum Yield (ΦF) | Variable; expected to be higher in non-polar environments and lower in polar, protic solvents. | Solvent polarity, temperature, and presence of quenchers. |

| Fluorescence Lifetime (τ) | Likely to be in the nanosecond range. | Can be influenced by the local environment and binding events. |

Potential Applications

Given its structural motifs, this compound could be a valuable tool in the following areas:

-

Sensing Metal Ions: The amino and ester groups could potentially act as a chelation site for various metal ions. Binding of a metal ion would likely perturb the electronic structure of the molecule, leading to a change in its fluorescence properties ("turn-on" or "turn-off" sensing).

-

Bioimaging: The sensitivity of its fluorescence to the polarity of the microenvironment makes it a candidate for imaging lipid droplets, membranes, or other hydrophobic regions within cells.

-

Drug-Molecule Interaction Studies: Changes in the fluorescence of this compound upon interaction with a target protein or nucleic acid could be used to study binding events and determine binding constants.

Experimental Protocols

The following are generalized protocols that can be adapted for the use of this compound as a fluorescent probe. Note: These are starting points and will require optimization for specific applications.

Protocol 1: Characterization of Photophysical Properties

Objective: To determine the fundamental fluorescence properties of this compound.

Materials:

-

This compound

-

Spectroscopic grade solvents of varying polarities (e.g., hexane, toluene, dichloromethane, acetonitrile, ethanol, water)

-

UV-Vis spectrophotometer

-

Fluorometer

-

Quartz cuvettes

Procedure:

-

Stock Solution Preparation: Prepare a concentrated stock solution (e.g., 1-10 mM) of this compound in a suitable solvent like DMSO or ethanol.

-

Working Solution Preparation: Prepare dilute working solutions (e.g., 1-10 µM) in the various solvents to be tested. Ensure the absorbance at the excitation maximum is below 0.1 to avoid inner filter effects.

-

UV-Vis Absorption Spectroscopy: Record the absorption spectrum for each solution to determine the maximum absorption wavelength (λ_abs_).

-

Fluorescence Spectroscopy:

-

Record the emission spectrum for each solution by exciting at the determined λ_abs_. Identify the maximum emission wavelength (λ_em_).

-

Record the excitation spectrum for each solution by setting the emission monochromator to the determined λ_em_.

-

-

Quantum Yield Determination: Measure the fluorescence quantum yield relative to a known standard (e.g., quinine sulfate in 0.1 M H₂SO₄).

-

Data Analysis: Tabulate the λ_abs_, λ_em_, Stokes shift (λ_em_ - λ_abs_), and quantum yield for each solvent. Plot the Stokes shift against the solvent polarity function (Lippert-Mataga plot) to assess the solvatochromic behavior.

Visualizations

Logical Workflow for Probe Characterization

Caption: Workflow for Characterizing a Novel Fluorescent Probe.

Protocol 2: Screening for Metal Ion Sensing

Objective: To evaluate the potential of this compound as a fluorescent sensor for various metal ions.

Materials:

-

This compound stock solution (as prepared in Protocol 1)

-

Aqueous or alcoholic solutions of various metal salts (e.g., chlorides or nitrates of Na⁺, K⁺, Mg²⁺, Ca²⁺, Mn²⁺, Fe²⁺, Fe³⁺, Co²⁺, Ni²⁺, Cu²⁺, Zn²⁺, Cd²⁺, Hg²⁺, Pb²⁺, Al³⁺)

-

Buffer solution (e.g., HEPES or Tris-HCl, pH 7.4)

-

Fluorometer and cuvettes

Procedure:

-

Prepare Probe Solution: Dilute the this compound stock solution in the buffer to a final concentration of e.g., 10 µM.

-

Initial Fluorescence Measurement: Record the fluorescence emission spectrum of the probe solution alone.

-

Addition of Metal Ions: To separate cuvettes containing the probe solution, add a small aliquot of each metal ion stock solution to a final concentration of, for example, 100 µM.

-

Fluorescence Measurement after Addition: After a short incubation period (e.g., 5-10 minutes), record the fluorescence emission spectrum for each mixture.

-

Data Analysis: Compare the fluorescence intensity and/or emission maximum of the probe in the presence and absence of each metal ion. A significant change indicates a potential sensing capability.

-